molecular formula C18H19NO3S B6662151 4-[2-[[2-(3-Methylthiophen-2-yl)cyclopropanecarbonyl]amino]ethyl]benzoic acid

4-[2-[[2-(3-Methylthiophen-2-yl)cyclopropanecarbonyl]amino]ethyl]benzoic acid

Cat. No.: B6662151
M. Wt: 329.4 g/mol
InChI Key: QGKCYHLRAUJWCE-UHFFFAOYSA-N
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Description

4-[2-[[2-(3-Methylthiophen-2-yl)cyclopropanecarbonyl]amino]ethyl]benzoic acid is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a cyclopropane ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-[[2-(3-Methylthiophen-2-yl)cyclopropanecarbonyl]amino]ethyl]benzoic acid typically involves multiple steps, starting with the preparation of the thiophene derivative

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-[2-[[2-(3-Methylthiophen-2-yl)cyclopropanecarbonyl]amino]ethyl]benzoic acid is studied for its potential biological activity. It may serve as a precursor for the development of new drugs or bioactive compounds.

Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic properties. It may be used in the design of new pharmaceuticals targeting various diseases.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which 4-[2-[[2-(3-Methylthiophen-2-yl)cyclopropanecarbonyl]amino]ethyl]benzoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-[[2-(3-Methylthiophen-2-yl)cyclopropanecarbonyl]amino]benzoic acid

  • 2-(3-Methylthiophen-2-yl)cyclopropanecarboxylic acid

  • 3-Methylthiophene-2-carboxylic acid

Uniqueness: 4-[2-[[2-(3-Methylthiophen-2-yl)cyclopropanecarbonyl]amino]ethyl]benzoic acid stands out due to its specific structural features, which include the presence of both a thiophene ring and a cyclopropane ring. This combination of functional groups imparts unique chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

4-[2-[[2-(3-methylthiophen-2-yl)cyclopropanecarbonyl]amino]ethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c1-11-7-9-23-16(11)14-10-15(14)17(20)19-8-6-12-2-4-13(5-3-12)18(21)22/h2-5,7,9,14-15H,6,8,10H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKCYHLRAUJWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2CC2C(=O)NCCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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